1,2-Dipyridin-4-ylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It consists of an ethane-1,2-diol (ethylene glycol) backbone with two pyridine rings attached at the fourth position of each carbon. This structure suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired diol .
Industrial Production Methods
the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipyridin-4-ylethane-1,2-diol can undergo various chemical reactions, including:
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides can yield ethers.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid.
Etherification: Involves alkyl halides and bases such as sodium or potassium hydroxide.
Major Products
Esterification: Produces esters of this compound.
Etherification: Produces ethers of this compound.
Scientific Research Applications
1,2-Dipyridin-4-ylethane-1,2-diol is primarily used as a research chemical. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research into its potential biological activities and interactions with biomolecules.
Industry: Limited industrial applications, primarily used in research and development.
Mechanism of Action
There is limited research available on the mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol. its structure suggests potential interactions through hydrogen bonding and aromatic interactions with other molecules. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks hydroxyl groups.
1,2-Di(pyridin-4-yl)ethyne: Contains a triple bond instead of the ethane backbone
Uniqueness
1,2-Dipyridin-4-ylethane-1,2-diol is unique due to the presence of both hydroxyl groups and pyridine rings, which allows for diverse chemical reactivity and potential for hydrogen bonding and aromatic interactions .
Properties
CAS No. |
5486-06-6 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1 |
InChI Key |
DHKSJSQSVHHBPH-RYUDHWBXSA-N |
SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
Isomeric SMILES |
C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O |
Canonical SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
Key on ui other cas no. |
6950-04-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.